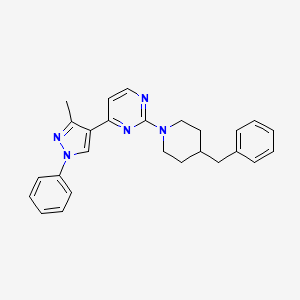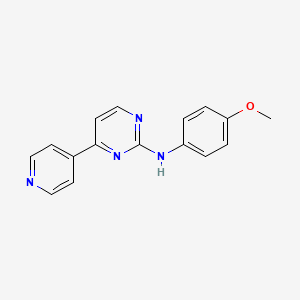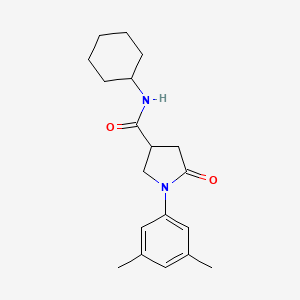
6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activities.
Preparation Methods
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate amines under specific conditions. For instance, the reaction of quinoline-N-oxide with morpholine in the presence of triflic anhydride as an activator can yield the desired product . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown promise as a reactant for the preparation of biologically and pharmacologically active molecules . In medicinal chemistry, compounds with similar quinoline structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties . Additionally, it may serve as a valuable tool in the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, similar quinoline derivatives have been shown to inhibit protein kinases, enzymes that play crucial roles in cell signaling and regulation . By modulating kinase activity, these compounds can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can be compared with other quinoline derivatives such as 6-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine . While both compounds share a quinoline core, their unique substituents confer distinct chemical and biological properties. The presence of the carboxamide group in this compound may enhance its binding affinity to specific molecular targets, making it a potentially more effective therapeutic agent.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-14-13-21(2,3)23(19-11-10-17(26-5)12-18(14)19)20(24)22-15-6-8-16(25-4)9-7-15/h6-13H,1-5H3,(H,22,24) |
InChI Key |
ATZSPTFSULQZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-(2-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11032968.png)

![N-(4-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11032979.png)
![Ethyl 2'-amino-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carboxylate](/img/structure/B11032981.png)


![N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033015.png)
![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11033018.png)
![N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide](/img/structure/B11033024.png)
![3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]](/img/structure/B11033027.png)
![(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11033030.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11033040.png)
